Manganese tartrate

Description

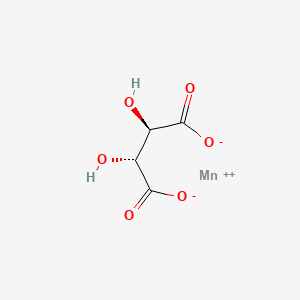

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

67952-42-5 |

|---|---|

Molecular Formula |

C4H4MnO6 |

Molecular Weight |

203.01 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioate;manganese(2+) |

InChI |

InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |

InChI Key |

LAYZVIPDEOEIDY-ZVGUSBNCSA-L |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Strategies for Manganese Tartrate

Reactive Crystallization Techniques for Manganese(II)-L-Tartrate

Reactive crystallization is a direct and rapid method for producing Manganese(II)-L-tartrate. eudl.eu This strategy involves the straightforward mixing of aqueous solutions containing the constituent ions, leading to a quick precipitation of the desired crystalline product. The process is valued for its efficiency and the high quality of the resulting crystals. eudl.eu

The successful synthesis of Manganese(II)-L-tartrate via reactive crystallization hinges on the careful optimization of reaction parameters. The methodology involves the reaction between aqueous solutions of manganese(II) chloride and L-tartaric acid. eudl.eu In a typical procedure, L-tartaric acid is dissolved in distilled water and treated with sodium carbonate. A separately prepared solution of manganese(II) chloride tetrahydrate is then added to this disodium (B8443419) tartrate solution. eudl.eu

The stoichiometry of the reactants is a critical factor influencing the reaction's speed and the quality of the crystalline products, which can emerge from the solution within 24 to 48 hours. eudl.eu After the reaction, the light pink crystals are washed with distilled water, filtered, and air-dried. eudl.eu

Table 1: Reaction Parameters for Reactive Crystallization of Manganese(II)-L-Tartrate eudl.eu

| Parameter | Value |

|---|---|

| Reactant 1 | L-tartaric acid (20 mmol, 3g) |

| Reactant 2 | Sodium carbonate (2.06 g) |

| Reactant 3 | Manganese(II) chloride tetrahydrate (20 mmol, 4.04g) |

| Solvent | Double distilled water |

| Volume for Reactant 1 & 2 | 200 mL |

| Volume for Reactant 3 | 100 mL |

| Crystallization Time | 24–48 hours |

| Product Appearance | Light pink single crystals |

| Final Yield | 3 g |

This table presents a summary of the optimized parameters for the synthesis of Manganese(II)-L-tartrate using a reactive crystallization method.

The reactive crystallization method for Manganese(II)-L-tartrate is noted for its environmentally benign characteristics. eudl.eu A significant advantage of this process is that crystallization occurs at ambient temperature and pressure, which eliminates the need for energy-intensive heating and avoids the evaporation of the solvent. eudl.eu This approach is not only more eco-friendly but also suitable for materials that may decompose at higher temperatures. eudl.eu The use of water-soluble reactants and the simplicity of the one-pot method further contribute to its classification as a green synthesis route. eudl.eu

Gel Growth Methods for Manganese Tartrate Single Crystals

Gel growth techniques are widely employed for synthesizing high-quality single crystals of sparingly soluble compounds like this compound. crdeepjournal.org This method utilizes a gel medium, such as silica (B1680970) hydrogel or agar-agar gel, which acts as a controlled environment for the slow diffusion of reactants and subsequent crystal nucleation and growth. crdeepjournal.org The gel's structure suppresses rapid nucleation, allowing for the formation of larger and more perfect crystals over a longer period, which can range from days to weeks. eudl.eucrdeepjournal.org

Silica hydrogel is a common medium for the growth of this compound crystals. crdeepjournal.org The synthesis protocol generally involves creating a gel by acidifying a solution of sodium silicate. The reactants, typically a soluble manganese salt like manganese chloride or manganese sulfate (B86663), are incorporated into the gel or layered on top of it. capes.gov.br As the ions diffuse through the gel matrix, they react slowly to form this compound crystals. This technique has been successfully used to grow this compound trihydrate crystals. capes.gov.br While effective, potential drawbacks of gel methods can include difficulties in maintaining a constant pH and the risk of product contamination from the gel medium. eudl.eu

Agar-agar gel serves as an alternative and inexpensive medium for the crystallization of this compound. crdeepjournal.org A single diffusion method is commonly used, where the crystallizer is a simple glass test tube. researchgate.net The process begins with the preparation of the agar-agar gel, typically at a 1% w/v concentration in boiling double-distilled water. crdeepjournal.org This solution is then mixed with one of the reactants, such as manganese chloride, and allowed to set and age for a few days. researchgate.netcrdeepjournal.org

Subsequently, an aqueous solution of the second reactant, like disodium tartrate, is carefully poured over the set gel. crdeepjournal.org The tartrate ions diffuse through the gel's pores, reacting with the manganese ions to form crystals at the gel-solution interface. crdeepjournal.org Nucleation can start within 24 hours, with crystal growth continuing for several weeks. crdeepjournal.org

The quality and size of this compound crystals grown in gel media are highly dependent on the precise control of several experimental parameters. researchgate.net Key factors include the pH of the gel, the concentration of the gel medium, the stoichiometry and concentration of the reactants, the gel's setting and aging time, and the ambient temperature. researchgate.neteudl.eu Optimizing these conditions is crucial for achieving high-quality crystals with well-defined morphology. researchgate.net For instance, in agar-agar gel, specific molarities of the reactants and a defined gel setting period are essential for optimal growth. crdeepjournal.org

Table 2: Optimized Growth Parameters for this compound Crystals in Agar-Agar Gel researchgate.netcrdeepjournal.org

| Crystallization Parameter | Optimized Value |

|---|---|

| Crystallization Temperature | 27 ℃ |

| Molarity of Manganese chloride | 1 M |

| Molarity of Disodium tartrate | 1 M |

| Percentage of Agar gel | 1 % |

| Gel Setting and Aging Period | 3 days |

| Crystal Maturity Period | 25 days |

This table outlines the optimized parameters for growing high-quality this compound (MnTa) crystals using the agar-agar gel diffusion technique.

Mixed Metal Tartrate Crystal Growth Incorporating Manganese

The incorporation of manganese into mixed metal tartrate crystal structures has been a subject of significant research, primarily utilizing gel growth techniques to overcome the low solubility of these compounds. This method allows for the slow and controlled diffusion of reactants, facilitating the formation of well-defined crystals. The single diffusion technique is commonly employed, where a gel, typically silica hydrogel, is impregnated with a tartrate solution, and a solution containing the metal cations is carefully layered on top. Over time, the metal ions diffuse into the gel and react with the tartrate ions, leading to the nucleation and growth of mixed metal tartrate crystals.

Iron-Manganese Levo-Tartrate Systems

The synthesis of mixed iron(II)-manganese levo-tartrate crystals has been successfully achieved using the single diffusion gel growth technique. In a typical experimental setup, a silica hydrogel is prepared by mixing sodium metasilicate (B1246114) solution with levo-tartaric acid. This gel is then set in test tubes, and a supernatant solution containing a mixture of ferrous sulfate and manganese chloride in varying proportions is poured over it.

The crystal growth process results in spherulitic morphologies. A notable finding is the significant influence of the manganese content on the physical appearance of the crystals. As the proportion of manganese in the supernatant solution increases, the color of the harvested crystals changes from black to a pinkish-brown. Characterization of these crystals has been performed using various analytical techniques, including Fourier Transform Infrared (FTIR) spectroscopy, powder X-ray diffraction (XRD), and thermogravimetric analysis (TGA), to confirm the incorporation of both metals into the tartrate lattice and to study their structural and thermal properties.

Table 1: Synthesis Parameters for Iron-Manganese Levo-Tartrate Crystals

| Parameter | Description | Reference |

| Growth Technique | Single diffusion gel growth | |

| Gel Medium | Silica hydrogel | |

| Reactants | Levo-tartaric acid, Sodium metasilicate, Ferrous sulfate, Manganese chloride | |

| Resulting Morphology | Spherulitic | |

| Observation | Crystal color varies from black to pinkish-brown with increasing manganese content. |

Strontium-Manganese Tartrate Systems

The growth of strontium-manganese tartrate crystals has been investigated by doping manganese into strontium tartrate trihydrate single crystals, also utilizing the single diffusion gel growth technique. The optimization of growth conditions is crucial and involves varying parameters such as the pH of the gel, the concentration of the reactants, and the gel setting time. For the growth of manganese-doped crystals, the supernatant solution is a mixture of strontium chloride and manganese chloride in specific molar ratios.

These studies have yielded crystals with varied morphologies, and sizes up to 10x5x3 mm³ have been reported. A significant outcome of incorporating manganese is the enhancement of the physical properties of the strontium tartrate crystals. It has been observed that manganese doping can significantly increase the photoluminescence (PL) yield and the second-harmonic generation (SHG) efficiency of the crystals. Another study focused on growing manganese-doped strontium L(+) tartrate pentahydrate crystals using a single test tube gel diffusion technique, resulting in semitransparent yellow crystals.

Table 2: Characteristics of Strontium-Manganese Tartrate Crystals

| System | Growth Technique | Dopant | Key Findings | Reference |

| Strontium Tartrate Trihydrate | Single diffusion gel growth | Manganese (Mn²⁺) | Increased photoluminescence and second-harmonic generation efficiency. | |

| Strontium L(+) Tartrate Pentahydrate | Single test tube gel diffusion | Manganese (Mn²⁺) | Resulted in semitransparent, yellow crystals. |

Silver-Manganese Mixed Tartrate Systems

The synthesis of silver-manganese mixed tartrate crystals has been explored using the single diffusion gel growth method in a silica gel medium. The gel is prepared from an aqueous solution of sodium metasilicate and tartaric acid. This method has led to the observation of two distinct crystal morphologies: flower-shaped crystals with a light pink color and spherulitic crystals that are light brown.

The grown crystals have been characterized using powder X-ray diffraction (XRD) and FT-IR spectroscopy to confirm their composition and structure. This research demonstrates the feasibility of incorporating both silver and manganese ions into a single tartrate crystal lattice through a controlled gel diffusion process.

Table 3: Morphological Observations of Silver-Manganese Mixed Tartrate Crystals

| Morphology | Color | Growth Technique | Reference |

| Flower Shape | Light Pink | Single diffusion gel growth | |

| Spherulitic | Light Brown | Single diffusion gel growth |

Ternary Metal Tartrate Systems (e.g., Iron-Manganese-Cobalt)

The single-diffusion gel growth technique has been extended to synthesize more complex ternary metal tartrate systems. Specifically, iron-manganese-cobalt ternary levo-tartrate crystals have been grown with varying compositions. This method results in spherulitic crystals, with their coloration changing based on the different concentrations of the constituent metals.

Similarly, iron-manganese-nickel ternary dextro-tartrate crystals have been successfully grown in a hydro silica gel using the single diffusion reaction technique. These crystals exhibited a green color and a spherulitic morphology. The successful growth of these ternary systems highlights the versatility of the gel growth method in creating complex, multi-component tartrate crystals by carefully controlling the diffusion of multiple metal cations into the tartrate-infused gel.

Table 4: Examples of Ternary Metal Tartrate Systems Incorporating Manganese

| System | Growth Technique | Morphology | Color | Reference |

| Iron-Manganese-Cobalt Levo-Tartrate | Single diffusion gel growth | Spherulitic | Varied with metal concentration | |

| Iron-Manganese-Nickel Dextro-Tartrate | Single diffusion gel growth | Spherulitic | Green |

Advanced Structural Elucidation and Crystalline Architecture of Manganese Tartrate Compounds

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as a powerful technique for the precise determination of the molecular and crystal structures of manganese tartrate compounds. This method allows for the detailed mapping of atomic positions, bond lengths, and bond angles, providing unequivocal structural information.

For instance, the crystal structure of a manganese(II) tartrate compound can be resolved to reveal the coordination environment around the manganese ion. In a typical structure, the manganese ion is coordinated to oxygen atoms from both the carboxylate and hydroxyl groups of the tartrate ligand, as well as to water molecules. This coordination often results in a complex polymeric network.

The accuracy of SCXRD allows for the identification of subtle structural features, such as the presence of different oxidation states of manganese within the same crystal lattice. kaust.edu.sa Furthermore, the simulated powder X-ray diffraction patterns generated from single-crystal data serve as a benchmark for confirming the phase purity of bulk samples. kaust.edu.sa

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

The sharp and well-defined peaks in a PXRD pattern are indicative of a well-ordered crystalline structure. eudl.eu The positions and relative intensities of these peaks can be compared to standard diffraction databases, such as those maintained by the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the identity of the this compound phase.

The analysis of PXRD data allows for the determination of the crystal system and the unit cell parameters (lattice constants a, b, c, and angles α, β, γ) of a crystalline material. For example, PXRD analysis of this compound crystals grown in an agar-agar gel medium revealed that they belong to the triclinic crystal system. researchgate.net The unit cell volume for this particular sample was calculated to be 2160 ų. researchgate.net

In another study, the PXRD pattern of a manganese oxide composite was used to identify two distinct phases: Mn₃O₄ with a tetragonal structure and MnO₂ with an orthorhombic structure. uitm.edu.my The lattice parameters for the tetragonal phase were determined to be a = 5.705 Å and c = 9.473 Å, while the orthorhombic phase had lattice constants of a = 9.390 Å, b = 2.477 Å, and c = 4.705 Å. uitm.edu.my These experimentally determined values were found to be in good agreement with standard reference data. uitm.edu.my

Table 1: Representative Lattice Parameters of Manganese Compounds Determined by PXRD

| Compound/Phase | Crystal System | a (Å) | b (Å) | c (Å) | Reference |

| This compound | Triclinic | - | - | - | researchgate.net |

| Mn₃O₄ | Tetragonal | 5.705 | 5.705 | 9.473 | uitm.edu.my |

| MnO₂ | Orthorhombic | 9.390 | 2.477 | 4.705 | uitm.edu.my |

This table is interactive. Users can sort and filter the data.

PXRD is also a valuable tool for assessing the degree of crystallinity and identifying structural imperfections in a material. The sharpness of the diffraction peaks is inversely related to the crystallite size; broader peaks suggest smaller crystallites or the presence of amorphous (non-crystalline) material.

The crystallinity of a this compound sample synthesized via a rapid crystallization strategy was confirmed by the presence of sharp and intense diffraction peaks in its PXRD pattern, indicating a well-ordered crystalline nature with relatively few structural imperfections. eudl.eu In studies of manganese oxide composites, quantitative analysis of the PXRD data has been used to determine the percentage of crystalline and amorphous phases. core.ac.uk For one such composite, the crystalline phase constituted 74.69% of the material, while the amorphous phase accounted for 25.31%. core.ac.uk

Furthermore, analysis of peak broadening in PXRD patterns can provide information about microstrain within the crystal lattice, which can arise from defects and dislocations. The lattice strain in a manganese oxide composite was calculated to be between 7.1 x 10⁻³ and 7.4 x 10⁻³. uitm.edu.my

Spectroscopic Characterization of Molecular and Crystal Structures

Spectroscopic techniques, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provide complementary information to diffraction methods by probing the vibrational modes of molecules. This allows for the identification of specific functional groups present in this compound and provides insights into the coordination environment of the manganese ion.

FT-IR spectroscopy is a powerful and widely used method for identifying the functional groups present in a molecule. nsf.gov When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their vibrational modes, such as stretching and bending of chemical bonds. msu.edu The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which provides a unique molecular fingerprint.

In the context of this compound, FT-IR spectroscopy is instrumental in confirming the presence of the tartrate ligand and any associated water molecules. eudl.euresearchgate.net The FT-IR spectrum of this compound typically exhibits characteristic absorption bands corresponding to O-H, C-H, C=O, and C-O bonds, as well as metal-oxygen bonds. irdp.info

The carboxyl (-COOH) and hydroxyl (-OH) groups of the tartrate ligand are directly involved in coordination with the manganese ion, and their vibrational frequencies are sensitive to this interaction.

The O-H stretching vibration of the hydroxyl groups and any water of hydration typically appears as a broad band in the high-frequency region of the FT-IR spectrum, generally between 3000 and 3600 cm⁻¹. irdp.infovscht.cz

The carboxyl group gives rise to two characteristic stretching vibrations: the asymmetric stretch (νₐ(COO⁻)) and the symmetric stretch (νₛ(COO⁻)). The positions of these bands are highly indicative of the coordination mode of the carboxylate group. In metal carboxylates, these bands are typically observed in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. researchgate.net

For this compound, the peak observed around 1399 cm⁻¹ has been attributed to the symmetric stretching vibration of the C=O bond, while the C-O stretching mode is found around 1220 cm⁻¹. researchgate.net The absorption band at approximately 717 cm⁻¹ is assigned to the metal-oxygen stretching vibration, confirming the coordination of the tartrate ligand to the manganese ion. researchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group | Reference |

| ~3400 (broad) | O-H stretch | Hydroxyl, Water | irdp.info |

| ~1600 | C=O stretch (asymmetric) | Carboxylate | researchgate.net |

| ~1399 | C=O stretch (symmetric) | Carboxylate | researchgate.net |

| ~1220 | C-O stretch | Carboxylate | researchgate.net |

| ~717 | Mn-O stretch | Metal-Oxygen Bond | researchgate.net |

This table is interactive. Users can sort and filter the data.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Detection and Characterization of Water of Crystallization

The presence of water of crystallization within the lattice of this compound compounds is a significant feature confirmed through various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy provides clear evidence for the existence of these water molecules. The FTIR spectrum of manganese (II)-L-tartrate crystals exhibits absorption peaks in the range of 3300-3600 cm⁻¹, which are characteristic of the stretching vibrations of O-H groups in water of crystallization eudl.eu. The presence of these lattice water molecules, along with hydroxyl groups in the tartrate structure, contributes to the highly hydrophilic nature of the material eudl.eu.

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), further corroborate the presence of hydration water. TGA studies on pure and mixed iron-manganese levo-tartrate crystals show that upon heating, the hydrated crystals become anhydrous before further decomposition researchgate.netias.ac.in. DTA data for this compound grown in agar-agar gel indicates that the water molecules attached to the crystal lattice are lost at approximately 341°C, as evidenced by an endotherm peak at this temperature researchgate.netcrdeepjournal.org.

The experimental determination of the water of crystallization involves heating a known mass of the hydrated salt until a constant mass is achieved, signifying the complete removal of water. The mass difference before and after heating allows for the calculation of the percentage of water of crystallization and the determination of the number of water molecules in the empirical formula of the hydrated salt docbrown.infodocbrown.info.

Interactive Table: FTIR Bands Indicating Water of Crystallization

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 3300-3600 | O-H stretching vibrations of water of crystallization | eudl.eu |

Metal-Oxygen Bond Vibrational Modes

The vibrational modes associated with the metal-oxygen (Mn-O) bonds in this compound are crucial for understanding the coordination environment of the manganese ion. These vibrations are typically observed in the lower frequency region of the infrared spectrum, generally below 1000 cm⁻¹ researchgate.net.

In studies of this compound crystals, a distinct absorption peak attributed to the Mn-O stretching vibration has been identified at 717 cm⁻¹ researchgate.netcrdeepjournal.org. Other research on manganese-containing compounds has reported Mn-O stretching vibrations at different frequencies, which can be influenced by the coordination environment and oxidation state of the manganese. For instance, in some manganese complexes, weak intensity absorption bands corresponding to Mn-O stretching vibrations have been noted at 412 cm⁻¹ and 440 cm⁻¹ e3s-conferences.org. In manganese oxides, characteristic strong peaks for Mn-O vibrations are observed at 462, 520, and 702 cm⁻¹, with stretching modes occurring at higher wavenumbers and bending vibrations at lower wavenumbers researchgate.net. The analysis of Mn-O-Mn cluster vibrations in more complex systems has identified modes at 606 cm⁻¹ and 625 cm⁻¹, which are sensitive to the oxidation state of the manganese atoms nih.gov.

Interactive Table: Key Vibrational Frequencies for Metal-Oxygen Bonds in Manganese Compounds

| Wavenumber (cm⁻¹) | Assignment | Compound Context | Reference |

|---|---|---|---|

| 717 | Metal-Oxygen (Mn-O) stretching | This compound | researchgate.netcrdeepjournal.org |

| 625 & 606 | Mn-O-Mn cluster vibration | Oxygen-evolving complex in PSII | nih.gov |

| 702, 520, 462 | Mn-O vibrations | MnO₂ | researchgate.net |

Raman Spectroscopy

Raman spectroscopy serves as a complementary vibrational spectroscopy technique to FTIR for characterizing this compound. Studies on gel-grown this compound have utilized Raman spectroscopy to investigate its structural properties eudl.eu. While specific Raman data for this compound is limited in the provided sources, analysis of other crystalline tartrates provides insight into the expected spectral features. For instance, the Raman spectrum of sodium ammonium (B1175870) tartrate shows numerous lines corresponding to the oscillations of the tartrate ions in the crystal lattice ias.ac.in.

In the broader context of manganese compounds, particularly oxides, Raman spectroscopy is a powerful tool for phase identification and characterization researchgate.netrruff.info. For various manganese oxide minerals, Raman modes are observed in the range of 630–665 cm⁻¹, and the position of the highest frequency mode in this region shows a strong linear correlation with the fraction of Mn³⁺ in the octahedral sites researchgate.net. This sensitivity to oxidation state suggests that Raman spectroscopy could be valuable for probing the electronic structure of the manganese center in this compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within the this compound complex. The absorption of ultraviolet or visible light by the compound promotes electrons from a ground state to an excited state libretexts.org. The color of transition metal complexes, including those of manganese, arises from these electronic transitions, with the specific color depending on the oxidation state of the metal and the nature of the coordinating ligands docbrown.info.

For manganese (II) complexes like the pale pink hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, a series of absorbance peaks are observed between 300 nm and 600 nm docbrown.info. The colors associated with many first-row transition metal complexes are due to d-d electronic transitions scispace.com. However, in some manganese complexes, particularly those with higher oxidation states like Mn(VII) in permanganate, the intense color is a result of ligand-to-metal charge transfer (LMCT) transitions rather than d-d transitions scispace.com. In the case of Mn(III) porphyrins, the UV-Vis spectrum is characterized by a mixture of ligand-to-ligand and ligand-to-metal charge transfer excitations researchgate.net. For manganese oxides, a broad peak indicative of the Mn-O transition has been observed around 410 nm researchgate.net.

Interactive Table: UV-Visible Absorption Data for Manganese Species

| Species | Wavelength Range/Peak | Type of Transition | Reference |

|---|---|---|---|

| [Mn(H₂O)₆]²⁺ | 300 - 600 nm | d-d transitions | docbrown.info |

| MnO₂ | ~410 nm | Mn-O transition | researchgate.net |

| Mn(VII)O₄⁻ | 500 - 550 nm | Ligand-to-Metal Charge Transfer (LMCT) | scispace.com |

Elemental and Morphological Characterization

Energy Dispersive X-ray Analysis (EDAX) for Compositional Purity and Stoichiometry

Energy Dispersive X-ray Analysis (EDAX), also known as EDS, is an analytical technique used for the elemental analysis of a sample wikipedia.org. It is frequently employed to confirm the compositional purity and stoichiometry of synthesized this compound crystals. EDAX analysis of this compound crystals grown by a gel technique confirmed the presence of the expected elements, manganese and oxygen irdp.info. This confirms that the primary constituents of the synthesized compound are as expected from the reactants used. The technique is a standard characterization method, often used alongside SEM, to verify the elemental makeup of novel materials researchgate.net.

The accuracy of EDAX for quantitative analysis can be affected by factors such as the overlapping of X-ray emission peaks from different elements wikipedia.org. For instance, in steel alloys, the manganese Kα peak can be heavily overlapped by the chromium Kβ peak, and its Kβ peak can overlap with the iron Kα peak, necessitating techniques like Wavelength Dispersive Spectrometry (WDS) for confident identification edax.com. However, for a relatively simple compound like this compound, EDAX provides reliable qualitative and semi-quantitative data on its elemental composition researchgate.net.

Scanning Electron Microscopy (SEM) for Surface Morphology

Investigations into this compound crystals grown in silica (B1680970) gel have shown a spherulitic morphology irdp.info. This indicates that the crystals grow radially outwards from a central point, forming spherical aggregates. Further SEM studies on pure and mixed iron-manganese levo-tartrate crystals also reported the harvesting of crystals with a spherulitic morphology researchgate.netias.ac.in. The SEM analysis also revealed that these crystals possess an orthorhombic structure irdp.info. The control of morphology is a key aspect of crystal growth, and SEM is an indispensable tool for assessing the outcome of different synthesis parameters rsc.org.

Electronic and Magnetic Properties of Manganese Tartrate Systems

Magnetization Studies and Magnetic Susceptibility

Magnetization studies and magnetic susceptibility measurements are fundamental in characterizing the magnetic nature of manganese tartrate compounds. Magnetic susceptibility (χ) quantifies the degree to which a material is magnetized in an applied magnetic field. For this compound, these studies reveal how the magnetic moments of the manganese ions interact with each other.

At high temperatures, the magnetic susceptibility of single crystals of manganese (L-tartrate) trihydrate has been observed to follow the Curie-Weiss law. aip.org This law describes the magnetic susceptibility of a paramagnetic material at temperatures above its ordering temperature. The negative Weiss constant (θ = -4 K) obtained from these measurements indicates the presence of antiferromagnetic interactions between the manganese ions. aip.org

The magnetic susceptibility of manganese complexes can be determined using methods such as the Evans method, which relies on NMR spectroscopy. nih.gov The effective magnetic moment (μeff) calculated from susceptibility data provides insight into the electronic configuration of the manganese ions. For instance, room temperature magnetic moments around 4.85 BM are consistent with a high-spin d⁴ configuration for Mn(III). nih.gov

Below a certain temperature, the magnetic behavior of this compound deviates from simple paramagnetic behavior, suggesting the onset of magnetic ordering. Measurements along the c-axis of the crystal show a decrease in susceptibility below 2 K, which extrapolates to zero as the temperature approaches absolute zero. aip.org This is characteristic of the parallel susceptibility of an antiferromagnet below its Néel temperature.

Paramagnetic Behavior of this compound

In the paramagnetic state, the magnetic moments of the manganese ions in this compound are randomly oriented in the absence of an external magnetic field. When a magnetic field is applied, the moments tend to align with the field, resulting in a net magnetization. The strength of this alignment is dependent on the temperature and the strength of the applied field.

The paramagnetic nature of this compound at higher temperatures is a direct consequence of the presence of unpaired electrons in the d-orbitals of the manganese ions. aip.org Manganese(II), a common oxidation state in these compounds, has a d⁵ electronic configuration with five unpaired electrons, leading to a significant magnetic moment.

The study of various manganese-containing compounds demonstrates that the degree of paramagnetism is correlated with the number of unpaired electrons. usgs.gov While this compound itself is paramagnetic at room temperature, the interactions between the manganese centers become more significant at lower temperatures, leading to more complex magnetic behaviors.

Weak Ferromagnetism in this compound Dihydrate

While the primary magnetic interaction in manganese (L-tartrate) trihydrate is antiferromagnetic, experimental data has revealed the presence of weak ferromagnetism. aip.org This phenomenon is observed in the magnetic susceptibility measurements taken in directions perpendicular to the c-axis of the crystal. These measurements show a sharp peak at a critical temperature (Tc) of approximately 1.85 K, which is indicative of a transition to a state with a net spontaneous magnetization. aip.org

Weak ferromagnetism in otherwise antiferromagnetic materials often arises from a slight canting of the magnetic moments of the two sublattices. This canting can be caused by factors such as spin-orbit coupling and the specific crystal symmetry of the compound. The result is a small net magnetic moment in the absence of an external magnetic field.

The magnetic phase diagram of manganese (L-tartrate) trihydrate has been partially determined, revealing a spin-flop transition at an applied magnetic field of 4.2 kOe. aip.org A spin-flop transition is a characteristic feature of an antiferromagnet where, in a sufficiently strong magnetic field applied along the easy axis, the magnetic moments of the sublattices abruptly reorient to a perpendicular configuration. Further increasing the field leads to a transition to a paramagnetic state at around 32 kOe. aip.org

Field-Induced Slow Magnetic Relaxation Phenomena

Certain this compound complexes exhibit field-induced slow magnetic relaxation, a property characteristic of single-molecule magnets (SMMs). In these materials, individual molecules can behave as tiny magnets and exhibit magnetic hysteresis. This behavior is not intrinsic to the material at zero magnetic field but is induced by the application of an external DC magnetic field.

Alternating-current (AC) magnetic susceptibility measurements on a monometallic manganese(III) tartrate complex, Na₅[Mn(l-tart)₂]·12H₂O, have demonstrated this phenomenon. While no out-of-phase AC susceptibility signal is observed in a zero DC field, the application of a field induces slow relaxation of the magnetization. This indicates that an external field is necessary to suppress quantum tunneling of magnetization, a process that can prevent the observation of SMM behavior.

The slow magnetic relaxation in this manganese(III) tartrate complex is attributed to its electronic structure, specifically a significant negative axial zero-field splitting (D) and a small rhombic anisotropy. The Jahn-Teller effect in the six-coordinate Mn(III) ion leads to a tetragonal elongation, which results in a negative D value. This creates an energy barrier for the reversal of the spin, and the application of a magnetic field can modulate the rate of relaxation.

Computational Approaches to Magneto-Structural Correlations

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating the relationship between the geometric structure and the magnetic properties of this compound and related systems. These approaches allow for a detailed understanding of the magnetic exchange interactions between manganese centers.

Studies on dinuclear manganese complexes have shown that the nature of the bridging ligands and the geometry of the coordination sphere have a profound impact on the magnetic coupling (J). researchgate.net For instance, the presence of Jahn-Teller distortions in Mn(III) complexes can significantly influence the magnetic interactions. rsc.orgrsc.org Computational models can predict whether the interaction between two manganese centers will be ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel).

In bridged manganese dimers, the superexchange mechanism, where the magnetic interaction is mediated by the bridging ligands, is dominant. researchgate.net Computational studies can elucidate the specific orbitals involved in these exchange pathways. For example, the orthogonality of magnetic orbitals can lead to ferromagnetic coupling. rsc.orgrsc.org By systematically varying structural parameters such as bond lengths and angles in the computational models, researchers can establish magneto-structural correlations that explain and predict the magnetic behavior of these complex systems. mdpi.com

Thermal Decomposition and Stability Mechanisms of Manganese Tartrate

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure changes in the mass of a sample as a function of temperature under a controlled atmosphere. For manganese tartrate hydrates, TGA reveals a multi-stage decomposition process, beginning with dehydration followed by the decomposition of the anhydrous tartrate.

Studies on manganese L-tartrate dihydrate (L-MnC₄H₄O₆·2H₂O) and manganese DL-tartrate dihydrate (DL-MnC₄H₄O₆·2H₂O) show distinct weight loss stages. researchgate.net The initial weight loss corresponds to the removal of water of crystallization. The subsequent, more significant weight loss occurs at higher temperatures and represents the decomposition of the tartrate moiety. researchgate.net

The decomposition pathway for both L- and DL-manganese tartrate dihydrate involves several steps. The TGA curve for the L-form shows a two-step dehydration process, while the DL-form exhibits a one-step dehydration. researchgate.net Following dehydration, the anhydrous this compound decomposes. This decomposition is complex, with the differential thermogravimetric (DTG) curve for the L-form showing three distinct peaks, indicating multiple overlapping decomposition events. researchgate.net The total weight loss observed is consistent with the theoretical transformation of the this compound hydrate (B1144303) to a final manganese oxide residue.

Below is a table summarizing the observed weight loss stages for this compound dihydrates during thermal decomposition. researchgate.net

| Compound | Temperature Range (°C) | Weight Loss Stage | Experimental Weight Loss (%) | Theoretical Weight Loss (%) |

| L-MnC₄H₄O₆·2H₂O | ~70 - 140 | Dehydration (Step 1) | 7.6 | 7.9 |

| ~140 - 220 | Dehydration (Step 2) | 7.6 | 7.9 | |

| ~220 - 490 | Tartrate Decomposition | 49.6 | 49.8 | |

| DL-MnC₄H₄O₆·2H₂O | ~70 - 150 | Dehydration | 15.6 | 15.8 |

| ~150 - 490 | Tartrate Decomposition | 49.2 | 49.8 |

Differential Thermal Analysis (DTA) for Thermal Transitions

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. uni-siegen.de This technique identifies thermal events such as phase transitions, dehydration, and decomposition by detecting endothermic (heat absorbing) or exothermic (heat releasing) processes. uni-siegen.de

For this compound dihydrates, DTA curves show a series of endothermic peaks that correspond to the weight loss events observed in TGA. researchgate.net The initial endothermic peaks at lower temperatures are attributed to the energy required to remove the water of hydration. At higher temperatures, strong endothermic peaks signify the decomposition of the anhydrous this compound. researchgate.net The temperatures of these peaks are very close to those observed in the DTG curves, confirming the correlation between the thermal events and the mass loss stages. researchgate.net

The thermal transitions for L- and DL-manganese tartrate dihydrate are detailed in the table below. researchgate.net

| Compound | DTA Peak Temperature (K) | Corresponding Process |

| L-MnC₄H₄O₆·2H₂O | 354 | Dehydration |

| 406 | Dehydration | |

| 611 | Decomposition of Tartrate | |

| 671 | Decomposition of Tartrate | |

| DL-MnC₄H₄O₆·2H₂O | 368 | Dehydration |

| 609 | Decomposition of Tartrate | |

| 675 | Decomposition of Tartrate |

Dehydration Processes and Water of Hydration Quantification

The initial stage in the thermal decomposition of hydrated this compound is dehydration, the release of its water of crystallization. The number of water molecules and the temperatures at which they are removed can be precisely determined using TGA.

For instance, manganese L-tartrate dihydrate and manganese DL-tartrate dihydrate both contain two water molecules, which is confirmed by the total weight loss in the initial dehydration stage observed in TGA. researchgate.net The analysis of L-MnC₄H₄O₆·2H₂O indicates a two-step process for the removal of these two water molecules, suggesting they may occupy non-equivalent positions within the crystal structure. researchgate.net In contrast, DL-MnC₄H₄O₆·2H₂O loses both water molecules in a single step, implying they are energetically equivalent. researchgate.net The experimental weight loss of approximately 15.2% for the L-form (in two steps of 7.6% each) and 15.6% for the DL-form aligns well with the theoretical value of 15.8% for the loss of two water molecules from the dihydrate compound. researchgate.net

Formation of Metallic Oxides upon Decomposition

The thermal decomposition of manganese salts, including tartrate, in an oxidizing atmosphere ultimately yields manganese oxides. The specific oxide formed depends on the final temperature and the atmospheric conditions. The common decomposition pathway for manganese(II) salts involves the formation of various oxides such as MnO₂, Mn₂O₃, and Mn₃O₄. mdpi.comu-szeged.hu

Upon heating, after dehydration, the anhydrous this compound decomposes. The organic part breaks down into volatile products like carbon monoxide and carbon dioxide, leaving behind a manganese oxide residue. The thermal decomposition of manganese carbonate (MnCO₃), for example, first yields manganese(III) oxide (α-Mn₂O₃), which is stable up to about 970°C. mdpi.com Further heating can lead to the reduction to manganese(II,III) oxide (Mn₃O₄). mdpi.com Similarly, the decomposition of manganese sulfate (B86663) (MnSO₄) in air yields bixbyite (Mn₂O₃) at temperatures above approximately 625°C and hausmannite (Mn₃O₄) above 850°C. sdu.dk It is expected that the decomposition of this compound follows a similar pattern, with the final product being one of the stable manganese oxides, contingent on the peak temperature reached during the analysis.

Kinetic and Thermodynamic Parameters of Thermal Decomposition

The study of the kinetics and thermodynamics of thermal decomposition provides quantitative data on the energy barriers and reaction mechanisms involved. Kinetic parameters, such as the activation energy (Eₐ), and thermodynamic parameters, including enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), can be calculated from thermal analysis data. researchgate.net

Isoconversional methods, such as those developed by Ozawa and Kissinger-Akahira-Sunose, are often employed to determine the activation energy of the decomposition steps without assuming a specific reaction model. researchgate.net For the thermal decomposition of manganese dihydrogenphosphate dihydrate, activation energies for dehydration and decomposition were found to be consistent across different calculation methods. researchgate.net The thermodynamic parameters can be calculated using the activated complex theory. For example, studies on manganese compounds have shown that the decomposition processes are typically nonspontaneous and require heat input, as indicated by positive ΔH and ΔG values. researchgate.net

While specific kinetic and thermodynamic values for this compound are not detailed in the available literature, the established methodologies are applicable. Such analyses would reveal the energy requirements for the dehydration and subsequent decomposition of the tartrate structure, providing a deeper understanding of its thermal stability and reactivity.

Mechanistic Investigations of Manganese Tartrate in Catalysis and Chemical Reactivity

Coordination Chemistry of Tartrate Ligands with Manganese Ions

The coordination chemistry of manganese is notably diverse, allowing for various oxidation states and a range of coordination numbers and geometries in its complexes. researchgate.net Metal tartrate compounds are formed through the coordination of metal ions, such as manganese, with tartaric acid. eudl.eu Specifically, manganese(II) tartrate is recognized for its capacity to form coordination complexes with different ligands. guidechem.com

In coordination chemistry, a bidentate ligand is one that binds to a central metal atom at two points. This mode of binding is common in manganese coordination compounds. iscience.in The tartrate ligand, derived from tartaric acid, is capable of acting as a bidentate chelating ligand. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central atom. This capability is central to its interaction with manganese ions, forming a stable ring-like structure known as a chelate. While specific studies on tartrate are part of a broader class, the principle is demonstrated in other manganese complexes where ligands coordinate as bi-dentate chelating agents via atoms like nitrogen and oxygen. researchgate.net

The interaction between manganese and tartrate primarily involves the carboxylic acid groups of the tartrate molecule. In the synthesis of manganese(II)-L-tartrate, L-tartaric acid is typically treated with a base like sodium carbonate. eudl.eu This process deprotonates the carboxylic acid functional groups (-COOH) to form carboxylate groups (-COO⁻). These negatively charged carboxylate groups then interact with the positively charged manganese(II) ion (Mn²⁺). Structural representations confirm that the manganese(2+) ion forms a salt with the deprotonated (2R,3R)-2,3-dihydroxybutanedioate, which is the tartrate ion. nih.gov The coordination often occurs via the carboxylate oxygens, which donate electron pairs to the manganese ion, forming strong coordinate bonds that are fundamental to the structure of the manganese tartrate complex. nih.gov

Role of this compound in Oxidation-Reduction Processes

This compound plays a significant role as a mediator in oxidation-reduction reactions, particularly in biological systems involving lignin (B12514952) degradation. The process is often facilitated by enzymes that cycle manganese between its +2 and +3 oxidation states.

In the biological degradation of lignin, a process known as ligninolysis, the enzyme manganese peroxidase (MnP) plays a crucial role. researchgate.net This enzyme catalyzes the oxidation of manganese(II) to the highly reactive manganese(III). mdpi.comusda.gov However, Mn(III) is unstable in aqueous solutions and requires a suitable chelator to function effectively as an oxidant. usda.govwikipedia.org

Tartrate, along with other organic acids like oxalate (B1200264) and malonate, acts as such a chelator. wikipedia.org It forms a stable complex with Mn(III), which acts as a low-molecular-weight, diffusible redox mediator. researchgate.net This chelated Mn(III)-tartrate complex can then diffuse into the complex structure of lignocellulose where it attacks phenolic lignin structures. researchgate.netusda.gov The Mn(III) ion itself is a potent one-electron oxidant that can catalyze the cleavage of alkyl-aryl bonds and the oxidation of α-carbons in the phenolic components of lignin, initiating the breakdown of the polymer. wikipedia.orgnih.gov

The kinetic mechanism of Mn(II) oxidation by manganese peroxidase (MnP) is described as a peroxidase ping-pong mechanism. nih.gov In this cycle, the enzyme first reacts with hydrogen peroxide (H₂O₂) to form an oxidized intermediate, MnP Compound I. This intermediate then oxidizes a Mn(II) ion to Mn(III), forming MnP Compound II. A second Mn(II) ion is oxidized by Compound II, returning the enzyme to its resting state and releasing another Mn(III) ion. wikipedia.org Each step in this catalytic cycle is essentially irreversible. nih.gov

Organic acid chelators, including tartrate, are critical for this process. They perform two main functions: facilitating the dissociation of the newly formed Mn(III) from the enzyme's active site and stabilizing the Mn(III) ion in the aqueous solution. nih.gov Studies have shown that the 1:1 chelator-Mn²⁺ complex is the preferred substrate for the enzyme. nih.gov The resulting Mn(III)-tartrate complex can then oxidize phenolic substrates in a reaction that follows second-order kinetics. nih.gov The activity of MnP can be measured by monitoring the formation of the Mn³⁺-tartrate complex, with one unit of activity defined as the amount of enzyme that forms 1 µmol of the complex per liter per minute. annexpublishers.com

| Substrate | kcat (s⁻¹) | Km (µM) | Source |

|---|---|---|---|

| Mn(II)-Oxalate | 308 | 13 | nih.gov |

| Mn(II)-Lactate | 211 | 41 | nih.gov |

| Mn(II)-Malonate | 220 | 18 | nih.gov |

Data shows kinetic constants for MnP with various Mn(II)-chelator complexes, illustrating the enzyme's efficiency with chelated substrates. Tartrate functions similarly as a chelator.

The primary documented role of tartrate in microbial manganese oxidation is intricately linked to the enzymatic activity of manganese peroxidase produced by white-rot fungi. researchgate.net In this context, tartrate functions as a chelator to stabilize the enzymatically generated Mn(III), which is the key oxidant. wikipedia.org Some studies have observed the precipitation of manganese oxides like MnO₂ in fungal growth media, suggesting an extracellular oxidizing activity that may occur separately from direct enzymatic action. usda.gov However, the specific role of tartrate as a direct participant or mediator in a strictly non-enzymatic pathway for microbial Mn(II) oxidation is not extensively detailed in the existing research, which predominantly focuses on the MnP-mediated enzymatic mechanism.

This compound in Catalytic Reactions

This compound and its derivatives have emerged as significant components in the field of catalysis, particularly in reactions requiring stereochemical control. The tartrate moiety, a readily available chiral scaffold, can be coordinated to manganese centers to create catalysts capable of inducing enantioselectivity in a variety of organic transformations. This section explores the mechanistic investigations of this compound in several key catalytic reactions.

Enantioselective Epoxidation of Alkenes

The asymmetric epoxidation of unfunctionalized olefins is a critical transformation in organic synthesis, providing access to chiral epoxides which are versatile building blocks. Manganese complexes, often incorporating chiral ligands like tartrate derivatives, have been extensively studied as catalysts for this reaction.

The Sharpless-Katsuki epoxidation, which utilizes a titanium(IV) isopropoxide catalyst with diethyl tartrate (DET) as a chiral ligand, stands as a landmark achievement in asymmetric catalysis. While this system is based on titanium, its principles have profoundly influenced the design of other metal-based chiral catalysts, including those involving manganese. The success of the Ti(IV)-tartrate system demonstrated that chiral ligands derived from tartaric acid could effectively create a chiral environment around a metal center, thereby directing the stereochemical outcome of the epoxidation reaction. This foundational work spurred investigations into combining the redox activity of manganese with the chiral directing ability of tartrate-derived ligands to develop new catalytic systems for epoxidation.

A significant advancement in manganese-catalyzed epoxidation involves the use of manganese-Salen complexes. To enhance the catalytic performance and enantioselectivity, researchers have incorporated tartrate units as linkers to create oligomeric or macrocyclic Mn(III)-Salen complexes. bohrium.comnih.govresearchgate.net

In one study, a series of oligomeric (Salen)Mn(III) complexes were synthesized using tartrate linkers and subsequently immobilized on layered double hydroxides (LDH). bohrium.comnih.govnih.gov These heterogeneous catalysts were applied to the asymmetric epoxidation of unfunctionalized olefins. It was found that while the chirality of the Salen ligand primarily determined the configuration of the resulting epoxide, the tartrate linker played a crucial role in enhancing the enantioselectivity. bohrium.comnih.gov A synergistic effect was observed when the chiral configurations of the Salen ligand and the tartrate linker were identical. For instance, (R,R)-Salen moieties linked by (R,R)-tartrate spacers consistently yielded higher enantiomeric excess (e.e.) values compared to other stereochemical combinations. bohrium.comnih.gov The LDH support provided a rigid framework, contributing to chiral induction and enabling catalyst recycling. bohrium.comnih.gov

Another approach involved the synthesis of a diethyl tartrate-linked chiral macrocyclic manganese(III)-Salen complex. researchgate.net This catalyst, in the presence of pyridine N-oxide as an axial ligand and a urea-hydrogen peroxide adduct as the oxidant, effectively catalyzed the epoxidation of nonfunctionalized alkenes like indene and chromenes. The system achieved high yields (>97%) and enantiomeric excess (up to 92% e.e.) with a catalyst loading of 2.5 mol%. researchgate.net

Table 1: Performance of Tartrate-Linked Mn(III)-Salen Catalysts in Asymmetric Epoxidation

| Catalyst Type | Substrate | Oxidant | Axial Ligand | Yield (%) | e.e. (%) | Reference |

| Oligomeric (R,R)-Salen-(R,R)-Tartrate on LDH | Unfunctionalized Olefins | Not Specified | Not Specified | High | Enhanced | bohrium.comnih.gov |

| Diethyl Tartrate Linked Macrocyclic Mn(III)-Salen | Indene, Chromenes | Urea-H₂O₂ | Pyridine N-oxide | >97 | up to 92 | researchgate.net |

The active oxidant in Mn-Salen catalyzed epoxidations is widely accepted to be a high-valent oxo-manganese(V) species, generated from the Mn(III) precursor and a terminal oxidant. mdpi.comnih.gov Mechanistic studies have revealed that the reaction can proceed through different pathways, largely dependent on the nature of the alkene substrate. mdpi.com

For alkyl-substituted cis-alkenes, which typically yield high stereoselectivities, a concerted mechanism is proposed. mdpi.com In contrast, the epoxidation of conjugated Z-alkenes often produces a mixture of cis- and trans-epoxides, suggesting a stepwise mechanism involving a radical intermediate. mdpi.com This pathway allows for bond rotation before the final ring closure, leading to a loss of stereochemistry.

Visible-Light-Induced Manganese Catalysis

Visible-light-induced reactions have become a powerful tool in modern organic synthesis, offering mild and sustainable conditions for chemical transformations. While this field has been dominated by expensive noble metals like ruthenium and iridium, there is a growing interest in using earth-abundant metals like manganese. researchgate.net Manganese complexes, with their diverse range of accessible oxidation states, are well-suited for photoredox catalysis. nih.gov In these systems, the manganese catalyst, upon excitation by visible light, can engage in single-electron transfer processes to generate reactive radical intermediates from organic precursors, initiating catalytic cycles. Although specific examples detailing this compound in visible-light-induced catalysis are not prevalent, the general principles suggest that chiral ligands like tartrate could be employed to achieve enantioselective photocatalytic reactions.

Dual Catalytic Strategies Employing Manganese Compounds

Dual catalysis, where two distinct catalytic cycles operate synergistically, has enabled challenging transformations that are not feasible with a single catalyst. Manganese catalysts have been effectively integrated into dual catalytic systems, often paired with a photoredox catalyst.

A notable example is the atom transfer radical addition (ATRA) of challenging bromides to unactivated alkenes. mdpi.com This transformation was achieved using a dual catalytic system comprising a cyanoarene organic photocatalyst (4CzIPN) and a manganese(II) salt (manganese(II) bromide). mdpi.com The proposed mechanism involves the photoexcited catalyst oxidizing the manganese(II) species to manganese(III). The reduced photocatalyst then activates the organic bromide via single-electron reduction to generate a carbon-centered radical, which adds to the alkene. The crucial role of the manganese co-catalyst is to facilitate the final bromine atom transfer from the Mn(III) species to the resulting alkyl radical, forming the carbon-bromine bond of the product and regenerating the Mn(II) catalyst. mdpi.com This dual approach successfully combines the radical-generating power of photoredox catalysis with the atom-transfer capabilities of manganese.

Advanced Analytical Methodologies for Manganese Tartrate Characterization

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It has been effectively utilized in the analysis of manganese tartrate and related systems.

Research has shown that HPLC can be employed for the isolation and analysis of manganese(III) tartrate complexes from biological cultures. In one such study, a Mn(III) tartrate complex was isolated from the growth medium of the fungus Phanerochaete chrysosporium. oup.com The analysis was performed using a system equipped with a UV-vis detector and a monolithic quaternary amine stationary phase. oup.comoup.com This method allowed for the successful identification of tartrate within the isolated complex, demonstrating HPLC's utility in verifying the composition of such coordination compounds. oup.com

HPLC is also a staple method for the quantitative determination of trace metals, including manganese. A method was developed for analyzing trace transition metals in parenteral solutions, which involves preconcentration followed by separation on a C18 column. psu.edu The eluent used was a 100 mmol/L tartrate solution adjusted to pH 3.1, highlighting the compatibility of the tartrate matrix with the chromatographic system. psu.edu Detection was achieved colorimetrically after a post-column reaction, and the limit of quantification for manganese was found to be 2.6 mg/L. psu.edu

Another approach involves pre-column derivatization. An ion-pair reversed-phase HPLC method allows for the simultaneous determination of manganese, chromium, and molybdenum. In this method, the metals are chelated with 4-(2-pyridylazo)resorcinol (B72590) (PAR) and separated on a C18 column, with tetrabutylammonium (B224687) bromide (TBAB) acting as the ion-pair reagent. nih.gov The Mn(II)-PAR chelate is detected at 480 nm, with a detection limit of 0.31 ng per 100 µL injection. nih.gov

Table 1: HPLC Methods for Manganese and Tartrate Analysis

| Analyte/System | Column | Mobile Phase/Eluent | Detection | Key Finding/Limit | Reference |

|---|---|---|---|---|---|

| Mn(III) tartrate complex | CIM® QA (quaternary amine) monolithic disk | Isocratic: 50 mM NaCl in 20 mM Na-phosphate, pH 8 | UV-vis (210 nm) | Identified tartrate in the isolated complex. | oup.comoup.com |

| Manganese (trace metal) | Nova-Pak C18 | 100 mmol/L tartrate solution, pH 3.1 | Colorimetric (520 nm) after post-column reaction | Limit of quantification for Mn: 2.6 mg/L. | psu.edu |

| Mn(II)-PAR chelate | C18-bonded silica (B1680970) | CH3OH-water (20:80, v/v) with acetate (B1210297) buffer, TBAB, and PAR | UV-visible (480 nm) | Detection limit for Mn(II): 0.31 ng. | nih.gov |

Atomic Absorption Spectroscopy (AAS) for Elemental Composition

Atomic Absorption Spectroscopy (AAS) is a primary technique for determining the elemental composition of a sample, offering high sensitivity for metal detection. cdc.gov In AAS, a sample is atomized, and the absorption of light by the ground-state atoms at a characteristic wavelength is measured. For manganese, this is typically at 279.5 nm. cdc.gov It is important to note that AAS measures the total concentration of the element and does not distinguish between its different oxidation states. cdc.gov

The technique is frequently applied to matrices containing tartrate. In a method designed for determining manganese in aqueous samples, the sample is treated with an ammonium (B1175870) tartrate solution before preconcentration and analysis by flame AAS. researchgate.netnih.gov This procedure allows for a preconcentration factor of 20 and achieves a limit of quantification of 5 ng/mL. researchgate.netnih.gov The accuracy of this method has been verified using certified reference materials. researchgate.net

AAS has also been used to confirm the presence and quantity of manganese in isolated Mn(III) tartrate complexes and to determine manganese levels in seawater, where tartrate is added during sample preparation to prevent precipitation and interference. oup.comjournals.co.za Graphite furnace AAS (GF-AAS) is a variant of the technique that provides even lower detection limits and is suitable for analyzing samples with very low manganese concentrations, such as those found in workplace air monitoring, where quantification limits can be as low as 0.02 µg/m³. cdc.govpublisso.de

Table 2: Applications of AAS in Manganese Analysis with Tartrate

| Application | AAS Type | Sample Pre-treatment | Key Finding/Limit | Reference |

|---|---|---|---|---|

| Mn in aqueous samples | Flame AAS | Treatment with ammonium tartrate solution, preconcentration on PAN-modified naphthalene. | Limit of quantification: 5 ng/mL. | researchgate.netnih.gov |

| Mn in workplace air | Graphite Furnace AAS (GF-AAS) | Acid digestion of filter samples. | Limit of quantification: 0.02 µg/m³. | publisso.de |

| Mn in isolated complex | Not specified | Isolate from fungal culture. | Confirmed elemental Mn in Mn(III) tartrate complex. | oup.com |

| Mn in seawater | Not specified | Addition of tartrate, extraction with oxine in MIBK. | Successful extraction and determination of Mn. | journals.co.za |

Spectrophotometric Determination Techniques for Manganese (VII)

Spectrophotometric methods are widely used for the determination of manganese, often involving the formation of a colored complex. A particularly sensitive and selective method exists for the determination of manganese(VII). This technique is based on the oxidation of a non-fluorescent reagent, 2-(α-pyridyl)-thioquinaldinamide (PTQA), by Mn(VII) in a slightly acidic solution to yield a highly fluorescent product. nih.gov The fluorescence intensity is measured at an emission wavelength of 373 nm following excitation at 319 nm. nih.govrsc.org

In this analytical procedure, tartrate plays a crucial role as a masking agent. nih.govrsc.orgresearchgate.net The addition of a potassium sodium tartrate solution prevents interference from a wide range of other cations that might be present in the sample, thereby significantly enhancing the selectivity of the method for manganese. nih.govjournalcsij.com The reaction is rapid, and the fluorescence signal remains stable for over 24 hours. rsc.orgjournalcsij.com This spectrofluorimetric method is exceptionally sensitive, with a detection limit as low as 1 ng/L. nih.gov The procedure typically involves oxidizing any Mn(II) present in the sample to Mn(VII) using a strong oxidizing agent like ammonium persulfate before the reaction with PTQA. nih.govrsc.org

Table 3: Spectrofluorimetric Determination of Manganese(VII)

| Parameter | Value/Condition | Reference |

|---|---|---|

| Analytical Principle | Oxidation of non-fluorescent PTQA by Mn(VII) to a fluorescent product. | nih.govrsc.org |

| Excitation Wavelength (λex) | 319 nm | nih.govrsc.org |

| Emission Wavelength (λem) | 373 nm | nih.govrsc.org |

| Role of Tartrate | Masking agent to prevent cationic interference. | nih.govrsc.orgresearchgate.net |

| Detection Limit | 1 ng/L | nih.gov |

| Quantitation Limit | 10 ng/L | nih.gov |

| Medium | Slightly acidic (0.0125–0.05 M H2SO4) | nih.gov |

Conductivity Measurements and Electrolytic Behavior

Conductivity measurements provide valuable insight into the ionic nature and solubility of a compound in a solution. For manganese(II)-L-tartrate, conductivity measurements performed by dissolving the synthesized compound in water at 31°C reveal its electrolytic behavior. eudl.eu

The molar conductance and solubility of the compound were found to be very low. eudl.eu This observation indicates that manganese(II)-L-tartrate is sparingly soluble in water and behaves as a non-electrolyte, meaning it does not significantly dissociate into free ions in solution. eudl.eu The low solubility is a key characteristic of this compound. eudl.eu While tartrate ions can be part of electrolytic baths for processes like the electrodeposition of manganese, the solid this compound compound itself shows minimal conductivity in water due to its limited dissolution. eudl.euresearchgate.net

Detailed results from multiple trials of conductivity measurements are presented below.

Table 4: Conductivity and Solubility Data for Manganese(II)-L-Tartrate in Water at 31°C

| Trial | Conductance (S) | Specific Conductance (S cm⁻¹) | Molar Conductance (S cm² mol⁻¹) | Solubility (g/L) |

|---|---|---|---|---|

| Trial 1 | 3.1 x 10⁻⁵ | 3.1 x 10⁻⁵ | 1.37 x 10⁻³ | 0.278 |

| Trial 2 | 3.0 x 10⁻⁵ | 3.0 x 10⁻⁵ | 1.31 x 10⁻³ | 0.263 |

| Trial 3 | 2.5 x 10⁻⁵ | 2.5 x 10⁻⁵ | 1.10 x 10⁻³ | 0.224 |

Data sourced from a study on the rapid crystallization of Manganese(II)-L-Tartrate. eudl.eu

Water Contact Angle Measurements and Surface Hydrophilicity

Water contact angle measurement is a standard method to determine the wettability of a solid surface. dataphysics-instruments.com The angle formed between a droplet of water and the surface indicates whether the surface is hydrophilic (water-loving, contact angle <90°) or hydrophobic (water-repelling, contact angle >90°). biolinscientific.comresearchgate.net This characteristic is crucial for understanding surface interactions.

Measurements of the water contact angle for manganese(II)-L-tartrate were conducted at room temperature on a pellet pressed from a powdered sample. eudl.eu The analysis, performed on two different specimens to ensure reliability, yielded an average water contact angle of 20.3°. eudl.eu

This low contact angle value reveals the highly hydrophilic nature of the this compound surface. eudl.eu The strong affinity for water is attributed to the presence of lattice water molecules and hydroxyl groups within the crystal structure of the compound, which can form hydrogen bonds with water. eudl.eu This high degree of hydrophilicity is an important intrinsic property of the material. eudl.eu

Table 5: Water Contact Angle of Manganese(II)-L-Tartrate

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Average Water Contact Angle | 20.3° | Highly Hydrophilic Surface | eudl.eu |

Computational and Theoretical Studies on Manganese Tartrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For transition metal compounds like manganese tartrate, DFT calculations can elucidate geometric parameters, reaction mechanisms, and electronic properties.

Research Findings: DFT calculations on manganese-containing systems present specific challenges due to the electron correlation effects of manganese's d-electrons and the potential for self-interaction errors in standard DFT functionals. aps.orgarxiv.org Studies on various manganese oxides and dimers have shown that standard functionals like the Perdew-Burke-Ernzerhof (PBE) can sometimes provide an inconsistent picture, while hybrid functionals often yield more accurate results. aps.org The addition of a Hubbard U term (PBE+U) or the use of hybrid functionals that mix in a portion of exact Hartree-Fock exchange, such as PBE0 or B3LYP, are common strategies to improve the description of these correlated systems. aps.orgarxiv.org

In a study on bis(terpyridine)manganese(III), a high-spin d⁴ complex, the choice of the density functional approximation (DFA) was shown to be critical in correctly predicting the nature of its Jahn-Teller distortion. uit.no Functionals like B3LYP and M06 predicted a compressed geometry, whereas PW6B95D3 and MN15 predicted an elongated structure in the gas phase. uit.no The OLYP-D3 functional was recommended for its ability to reproduce experimental geometries for related compounds. uit.no

While direct DFT studies on pure manganese(II) tartrate are limited in the reviewed literature, research on related complex structures provides a template for such investigations. For instance, DFT calculations were performed to study the formation and hydroxylation mechanisms of Mn(PDP) complexes, showing that a Mn(III) complex reacts with H₂O₂ to form a Mn(V)-oxo intermediate. cjsc.ac.cn Another study successfully synthesized a complex transition metal-antimony oxo-cluster containing manganese and tartrate, Na₆[Cu₆MnSb₆(μ₃-OH)₂(OH)(μ₄-O)₆(tartrate)₆]·20H₂O, whose complex structure would be a candidate for DFT analysis. cjsc.ac.cn Furthermore, DFT calculations have been used to rationalize the mild differences in dissociation kinetics between different Mn(II) macrocyclic complexes. mdpi.com

These examples highlight that DFT is a crucial tool for understanding the nuanced electronic behavior and reactivity of manganese complexes, and its application to this compound would likely involve careful selection of the functional to accurately model the properties of the high-spin d⁵ Mn(II) center.

Table 1: DFT Functionals Used in Studies of Manganese Complexes

| Functional | Type | Common Application/Finding | Reference(s) |

|---|---|---|---|

| PBE | GGA | Used for manganese oxides, but can overestimate equilibrium volumes. | aps.org |

| PBE+U | GGA+U | Provides satisfactory results for magnetic properties and formation energies of Mn oxides. | aps.org |

| PBE0, HSE | Hybrid | Provide a more consistent picture for structural, electronic, and magnetic properties of Mn oxides than standard PBE. | aps.org |

| B3LYP, M06 | Hybrid | Predicted a compressed Jahn-Teller structure for a Mn(III) complex. | uit.no |

| OLYP-D3 | GGA+D | Recommended for calculating geometries of bis(terpyridine)manganese(III) complexes, aligning with experimental data. | uit.no |

Molecular Modeling and Simulation of this compound Structures

Molecular modeling and molecular dynamics (MD) simulations are used to study the structural and dynamic properties of materials. These methods rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.

Research Findings: Developing accurate force field parameters for metalloproteins and metal complexes is a significant challenge. For manganese-containing systems, a bonded model approach is often employed. researchgate.net This involves defining specific parameters for bonds, angles, and dihedrals involving the metal ion, as well as assigning appropriate partial charges to the atoms in the coordination sphere. researchgate.net A detailed study on manganese-containing metalloproteins developed AMBER force field parameters for twelve different models, determining Mn-ligand bond and angle parameters and using the Restrained Electrostatic Potential (RESP) method to calculate atomic charges for the 74 residues in the first metal coordination sphere. researchgate.net

MD simulations have been used to study tartrate-based inhibitor films on metal surfaces. mdpi.com In one study, the COMPASS force field was used to simulate glutamate- and tartrate-based films on a lepidocrocite (γ-FeO(OH)) surface to investigate their effectiveness in preventing chloride-induced corrosion. mdpi.com The simulations showed that the tartrate coating could efficiently prevent chloride adsorption and penetration, primarily through electrostatic repulsion from the carboxylate (COO⁻) groups. mdpi.com

For this compound, simulations would begin with a known crystal structure, such as the anhydrous [Mn(L-TAR)] phase which crystallizes in the I222 space group and features a dense 3D network with chiral octahedral manganese centers. mdpi.com Using the methodologies developed for other manganese complexes, a force field could be parameterized to accurately represent the interactions within the this compound crystal. MD simulations could then be used to study its structural stability, thermal properties, and interactions with solvent molecules.

Table 2: Key Parameter Types for Molecular Modeling of Manganese Centers

| Parameter Type | Description | Method of Determination | Reference(s) |

|---|---|---|---|

| Bond Parameters | Force constants and equilibrium distances for bonds between Mn and ligating atoms. | Quantum mechanics (QM) calculations; fitting to experimental data. | researchgate.net |

| Angle Parameters | Force constants and equilibrium angles for triplets of atoms including the Mn center. | Derived from QM calculations and analysis of known crystal structures. | researchgate.net |

| Torsional Parameters | Parameters defining the energy profile for rotation around bonds (dihedrals). | QM potential energy surface scans. | researchgate.net |

| Atomic Charges | Partial charges on the Mn ion and coordinating atoms to model electrostatic interactions. | QM calculations using methods like Restrained Electrostatic Potential (RESP). | researchgate.net |

Prediction and Analysis of Electronic Structure

Theoretical calculations are essential for predicting and analyzing the electronic structure of materials, which governs their magnetic, optical, and conductive properties.

Research Findings: The electronic structure of manganese-containing materials is dominated by the behavior of the 3d electrons. For manganese(II) tartrate, the Mn(II) ion has a d⁵ electron configuration. In an octahedral coordination environment, as found in anhydrous this compound mdpi.com, these five d-electrons typically occupy the five d-orbitals individually with parallel spins, resulting in a high-spin state (S=5/2). This configuration is energetically stable and less susceptible to the Jahn-Teller distortions that are prominent in high-spin d⁴ ions like Mn(III). uit.no

DFT calculations are the primary tool for analyzing electronic structure. Such calculations can produce the density of states (DOS), which shows the number of available electronic states at each energy level. For manganese oxides, DFT calculations have shown that the choice of functional is critical for correctly predicting whether the material is a semiconductor or half-metallic. aps.org For instance, ab initio calculations on the layered manganite LaSr₂Mn₂O₇ showed a gap in the minority-spin channel, indicating half-metallic character. aps.org

These calculations can also predict magnetic properties. The magnetic properties of anhydrous [M(L-TAR)] phases, where M = Mn, Ni, Co, and Fe, have been investigated experimentally, providing a basis for theoretical validation. mdpi.com Theoretical studies on other manganese complexes have focused on calculating zero-field splitting (ZFS) parameters, which describe the splitting of spin states in the absence of an external magnetic field and are crucial for understanding magnetic anisotropy. researchgate.net The application of these theoretical methods to this compound would allow for the prediction of its band structure, density of states, and magnetic coupling between Mn(II) centers within the crystal lattice.

Theoretical Aspects of Optical Properties

Computational methods can predict and explain the optical properties of materials, such as their interaction with light. This includes linear properties like absorption and transmission, as well as nonlinear optical (NLO) phenomena.

Research Findings: The theoretical investigation of optical properties is often performed using Time-Dependent Density Functional Theory (TD-DFT). scirp.org This method allows for the calculation of excited-state energies, which correspond to the absorption of photons. By calculating the energies and probabilities of electronic transitions, one can simulate the UV-Visible absorption spectrum of a material.

Experimental studies on pure and manganese-doped strontium tartrate tetrahydrate crystals have shown that these materials have sufficient transmission in the entire visible and most of the UV regions. ijera.com The manganese-doped crystals were also found to be active for second-harmonic generation (SHG), a key NLO property. ijera.com

Theoretically, the NLO properties of this compound could be investigated by calculating the hyperpolarizability tensors using TD-DFT or other quantum chemical methods. These calculations would identify the electronic transitions responsible for the NLO response. While specific theoretical studies on the optical properties of this compound are not prominent in the searched literature, the methodologies are well-established. For example, computational analyses have been performed on the optical properties of other tartrate-containing crystals, such as 3-Carboxypropanaminium DL-tartrate, linking theoretical calculations to experimental spectroscopic results. dntb.gov.ua A theoretical study on this compound would thus aim to calculate its electronic absorption spectrum, identify the origin of the observed transitions (e.g., d-d transitions, charge-transfer transitions), and compute its NLO coefficients to understand its potential for applications in optoelectronics.

Interactions and Applications in Advanced Materials Science

Role in Dielectric and Ferroelectric Materials Development